molecular formula C14H11N3 B1210976 4-Anilinoquinazoline CAS No. 34923-95-0

4-Anilinoquinazoline

Cat. No. B1210976
CAS RN: 34923-95-0
M. Wt: 221.26 g/mol
InChI Key: MTSNDBYBIZSILH-UHFFFAOYSA-N
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Description

4-Anilinoquinazoline is a heterocyclic compound that has received much attention in the field of medicinal chemistry due to its various pharmacological properties . It is present in many approved drugs and biologically active compounds . The molecular formula of 4-Anilinoquinazoline is C14H11N3 .


Synthesis Analysis

4-Anilinoquinazoline derivatives are synthesized using various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . These methods have been used to prepare 4-aminoquinazoline derivatives, which are often applied as key intermediates in the preparation of bioactive compounds .


Molecular Structure Analysis

The molecular structure of 4-Anilinoquinazoline is characterized by a double-ring structure . It has an average mass of 221.257 Da and a monoisotopic mass of 221.095291 Da .


Chemical Reactions Analysis

4-Anilinoquinazoline derivatives have been found to be effective against EGFR-TK activity . They are often used as key intermediates in the preparation of bioactive compounds .


Physical And Chemical Properties Analysis

4-Anilinoquinazoline has a molecular formula of C14H11N3, an average mass of 221.257 Da, and a monoisotopic mass of 221.095291 Da .

Scientific Research Applications

1. Antitumor Activity and EGFR Inhibition

4-Anilinoquinazoline derivatives have shown significant anti-cancer activities, primarily as tyrosine kinase inhibitors (TKI), particularly targeting the epidermal growth factor receptor (EGFR). EGFRs are often overexpressed or mutated in various carcinomas and play a crucial role in tumor progression. Research has focused on synthesizing and assessing 4-anilinoquinazoline derivatives for their anti-tumor bioactivity as EGFR inhibitors. These compounds are effective in inhibiting cancer cell growth and proliferation in various cancer types (Fangchao Liu et al., 2016).

2. Design and Synthesis for Enhanced Efficacy

Efforts have been made to optimize the molecular structure of 4-anilinoquinazoline derivatives to increase their efficacy as anticancer agents. This includes modifications at various positions on the quinazoline nucleus and the aniline moiety to enhance inhibitory activity against specific cancer cell lines. Such structural optimizations aim to develop more potent EGFR/HER2 dual kinase inhibitors (Dongdong Li et al., 2013).

3. Antimicrobial Evaluation

Besides their anticancer properties, 4-anilinoquinazoline derivatives have been studied for their antimicrobial activities. This includes efficacy against Gram-positive and Gram-negative bacteria, with certain compounds showing significant antibacterial activities. Molecular docking simulations have been used to explore their potential DNA gyrase inhibitory activity, contributing to their antimicrobial effects (Rezvan Rezaee Nasab et al., 2017).

4. Interaction with ATP-Binding Cassette Transporters

4-Anilinoquinazoline derivatives have been observed to modulate the function of multiple ATP-binding cassette (ABC) transporters. This interaction has implications for drug efflux, bioavailability, and resistance mechanisms in cancer therapy. For example, gefitinib, a derivative of 4-anilinoquinazoline, has been shown to inhibit several transporters, influencing the pharmacokinetics and dynamics of coadministered drugs (M. Leggas et al., 2006).

Future Directions

The pharmacological activities of 4-Anilinoquinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This strategy of designing such hybrid molecules is widely known as molecular hybridization .

properties

IUPAC Name

N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNDBYBIZSILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314737
Record name 4-Anilinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilinoquinazoline

CAS RN

34923-95-0
Record name NSC288013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,550
Citations
V Chandregowda, AK Kush, GC Reddy - European journal of medicinal …, 2009 - Elsevier
… The main objective of the present investigation is, to make novel 6,7-disubstituted-4-anilinoquinazoline compounds by incorporating variety of anilines at 4-position of quinazoline and …
Number of citations: 190 www.sciencedirect.com
CRM Asquith, N Fleck, CD Torrice, DJ Crona… - Bioorganic & medicinal …, 2019 - Elsevier
… We hence synthesized a series of compounds (1–34) following up on the results listed in Table 1, exploring the 4-anilinoquinoline and 4-anilinoquinazoline scaffolds through …
Number of citations: 19 www.sciencedirect.com
SA Rocco, JE Barbarini, R Rittner - Synthesis, 2004 - thieme-connect.com
… The main goal for the synthesis of these compounds comes from the fact that the 4-anilinoquinazoline pharmacophore is an important unit, which is found among the ATP-competitive …
Number of citations: 42 www.thieme-connect.com
Z Wang, C Wang, Y Sun, N Zhang, Z Liu, J Liu - Tetrahedron, 2014 - Elsevier
A novel approach to prepare 4-anilinoquinazoline derivatives based on the transformation of indoline-2,3-dione to formamidine was developed. The processes with this approach are …
Number of citations: 29 www.sciencedirect.com
J Stamos, MX Sliwkowski, C Eigenbrot - Journal of biological chemistry, 2002 - ASBMB
… Several groups have shown that certain 4-anilinoquinazoline derivatives are both selective … binding modes for the 4-anilinoquinazoline class of inhibitors to the EGFR kinase domain ( …
Number of citations: 467 www.jbc.org
S Lü, W Zheng, L Ji, Q Luo, X Hao, X Li… - European Journal of …, 2013 - Elsevier
… of a series of 4-anilinoquinazoline derivatives, of which 7 … of the 6,7-dimethoxy-4-anilinoquinazoline pharmacophore. The relative … Docking studies indicated that all 4-anilinoquinazoline …
Number of citations: 56 www.sciencedirect.com
HQ Zhang, FH Gong, JQ Ye, C Zhang, XH Yue… - European Journal of …, 2017 - Elsevier
… In this work, a series of 4-anilinoquinazoline derivatives containing substituted diaryl urea or glycine methyl ester moiety were designed and identified as EGFR and VEGFR-2 dual …
Number of citations: 65 www.sciencedirect.com
L Shewchuk, A Hassell, B Wisely… - Journal of medicinal …, 2000 - ACS Publications
… In both inhibitor/kinase structures, the 4-anilinoquinazoline was bound in the ATP site with the quinazoline ring system oriented along the peptide strand that links the two domains of the …
Number of citations: 255 pubs.acs.org
WA Denny - Il Farmaco, 2001 - Elsevier
… Three 4-anilinoquinazoline analogues (two reversible and one irreversible inhibitor) have been evaluated clinically as anticancer drugs. Data from the most advanced, the reversible …
Number of citations: 81 www.sciencedirect.com
RR Nasab, F Hassanzadeh… - Research in …, 2017 - ncbi.nlm.nih.gov
… In this heterocyclic family, 4-anilinoquinazoline derivatives … docking studies of 4-anilinoquinazoline derivatives with DNA-… of six novel 4-anilinoquinazoline derivatives were reported. All …
Number of citations: 30 www.ncbi.nlm.nih.gov

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